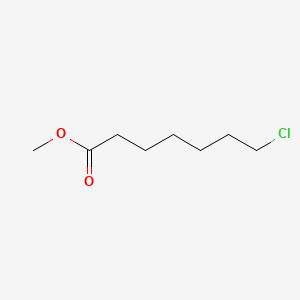

Methyl 7-chloroheptanoate

Description

BenchChem offers high-quality Methyl 7-chloroheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-chloroheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-chloroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSFGXAJDCLJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336217 | |

| Record name | methyl 7-chloroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26040-62-0 | |

| Record name | Heptanoic acid, 7-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 7-chloroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of Methyl 7-Chloroheptanoate via Oxidative Decarboxylation

Executive Summary

Target Molecule: Methyl 7-chloroheptanoate (CAS: 56449-39-1) Starting Material: Suberic Acid (Octanedioic acid, CAS: 505-48-6) Core Transformation: Desymmetrization followed by Oxidative Decarboxylative Chlorination.

This technical guide details the synthesis of methyl 7-chloroheptanoate, a critical

While direct chlorination of suberic acid yields

Phase 1: Desymmetrization (Synthesis of Monomethyl Suberate)

The first bottleneck is the statistical distribution of esters. Reacting a dicarboxylic acid with an alcohol inevitably yields a mixture of unreacted diacid, monoester, and diester. We employ a statistical biasing strategy combined with a solubility-based purification to maximize monoester recovery.

Reaction Logic

By using a stoichiometric deficiency of methanol (or a large excess of diacid) and controlling the reaction time, we favor the monoester. However, a continuous extraction method is often superior for scale-up.

Experimental Protocol

Reagents:

-

Suberic Acid (174.2 g, 1.0 mol)

-

Methanol (dry, 12 g, 0.375 mol) - Limiting reagent strategy

-

Di-n-butyl ether (100 mL)

-

Concentrated

(1.5 mL) or

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a Dean-Stark trap (if using azeotropic removal) or reflux condenser, dissolve suberic acid in di-n-butyl ether.

-

Addition: Add methanol and the acid catalyst.

-

Reflux: Heat the mixture to reflux. If using the statistical method with limited methanol, reflux for 6–8 hours.

-

Workup (The "Self-Validating" Step):

-

Cool the mixture. Unreacted suberic acid is poorly soluble in cold ether/organic solvents and will precipitate. Filter off the solid suberic acid (recycle this for the next batch).

-

The filtrate contains the Monoester and Diester.

-

Wash the filtrate with 5%

. The Monoester (acidic) will move to the aqueous phase as the sodium salt. The Diester remains in the organic phase. -

Separate the layers.[1][2][3] Acidify the aqueous layer with dilute HCl to pH 2.

-

Extract the liberated Monomethyl Suberate with diethyl ether or ethyl acetate.

-

Dry over

and concentrate.

-

Yield Expectation: 35–45% (per pass), but >85% effective yield with recycling of unreacted diacid.

Phase 2: Oxidative Decarboxylation (The Kochi Reaction)

This is the critical step where the

Mechanistic Insight

The reaction proceeds via a free radical mechanism:

-

Formation of the lead(IV) carboxylate species.

-

Thermal homolysis to generate a carboxyl radical (

). -

Decarboxylation to an alkyl radical (

) and -

Oxidation of the radical by

/ligand transfer to form the alkyl chloride (

Experimental Protocol

Safety Note:

Reagents:

-

Monomethyl Suberate (18.8 g, 0.1 mol)

-

Lead Tetraacetate (

) (48.8 g, 0.11 mol) - Must be free of hydrolysis products; store under acetic acid if needed. -

Lithium Chloride (

) (4.2 g, 0.1 mol) -

Solvent: Benzene (anhydrous, 200 mL) [Strict Safety Controls Required] or Toluene.

Procedure:

-

Setup: Use a 3-neck flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is strictly anhydrous (moisture kills

). -

Deoxygenation: Purge the solvent with nitrogen for 15 minutes.

-

Charging: Add Monomethyl Suberate,

, and the solvent. -

Reaction: Add

in portions.-

Observation: The reaction will evolve

gas.[4] Rate of addition should be controlled to manage gas evolution.

-

-

Reflux: Heat the mixture to reflux (80°C) for 30–60 minutes until gas evolution ceases. The color typically changes as

reduces to -

Quench: Cool to room temperature.

Workup & Purification[1][5][6][7][8]

-

Filtration: Filter the reaction mixture through a pad of Celite to remove lead salts. Wash the pad with ether.

-

Washing: Wash the filtrate with water (2x), saturated

(to remove traces of acetic acid), and brine. -

Drying: Dry over anhydrous

. -

Distillation: The crude oil requires vacuum distillation.

-

Target: Methyl 7-chloroheptanoate.

-

Boiling Point Estimate: ~110–115°C at 10 mmHg.

-

Data Summary Table

| Parameter | Value / Condition |

| Precursor | Monomethyl Suberate ( |

| Reagent Ratio | 1.0 (Substrate) : 1.1 ( |

| Solvent | Benzene or Toluene (Anhydrous) |

| Key Byproduct | |

| Final Product | Methyl 7-chloroheptanoate ( |

| Typical Yield | 65–75% (Step 2) |

Phase 3: Visualization of Pathways

Reaction Scheme (DOT Diagram)

Caption: Step-wise transformation from C8 dicarboxylic acid to C7 omega-chloro ester via radical intermediate.

Process Workflow (DOT Diagram)

Caption: Operational workflow for the Kochi oxidative decarboxylation process.

References

-

Kochi, J. K. (1965). "A New Method for Halodecarboxylation of Acids Using Lead(IV) Acetate." Journal of the American Chemical Society, 87(11), 2500–2502. Link

-

Collman, J. P., et al. (2025). "Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification." Journal of Chemical Research.[5] Link (Contextual Reference for Monoester Protocol).

-

Guidechem. (n.d.). "Suberic acid monomethyl ester Properties and Synthesis." Link

-

Organic Syntheses. (1955).[3] "Methyl Cyclopentanecarboxylate (Example of Esterification Logic)." Org.[1][3][6] Synth. Coll. Vol. 3, 188. Link

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Chemoselective Functionalization of Methyl 7-chloroheptanoate: A Guide to Terminal Chloride Reactivity

Topic: Reactivity of the terminal chlorine in Methyl 7-chloroheptanoate Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

Methyl 7-chloroheptanoate (CAS 51956-20-4) serves as a critical bifunctional building block in organic synthesis, particularly in the generation of suberic acid derivatives (C8 linkers) and functionalized fatty acids. Its utility lies in the orthogonality between the moderately reactive terminal primary chloride and the electrophilic methyl ester.

This guide analyzes the reactivity profile of the terminal chlorine atom (

Electronic and Steric Profile

The Substrate Architecture

Methyl 7-chloroheptanoate consists of a seven-carbon chain terminating in a primary alkyl chloride.

-

Structure:

-

Leaving Group Ability: The chloride ion (

) is a moderate leaving group ( -

Steric Environment: The terminal

position is unhindered (primary), making it an ideal candidate for

The Reactivity Paradox

The primary challenge in utilizing this molecule is the Ester-Halide Competition .

-

Nucleophilic Attack: Strong nucleophiles (e.g., Grignard reagents, organolithiums) intended to react with the chloride will preferentially attack the ester carbonyl (

), leading to unwanted tertiary alcohols or polymerization. -

Base Sensitivity: Strong bases used to generate nucleophiles may cause hydrolysis of the ester (saponification) or enolization at the

-carbon (

Activation Protocol: The Finkelstein Exchange

Direct displacement of the chlorine by weak nucleophiles is often sluggish. The most robust, self-validating method to increase reactivity is the Finkelstein Reaction , converting the alkyl chloride to an alkyl iodide in situ.

Mechanistic Rationale

The equilibrium is driven by the solubility difference of sodium salts in acetone. Sodium iodide (NaI) is soluble, while sodium chloride (NaCl) precipitates.[1][2]

Validated Experimental Protocol

Objective: Activation of Methyl 7-chloroheptanoate to Methyl 7-iodoheptanoate.

| Parameter | Specification | Rationale |

| Solvent | Acetone (Anhydrous) | Maximizes solubility difference between NaI and NaCl. |

| Reagent | Sodium Iodide (1.5 - 2.0 eq) | Excess drives the equilibrium (Le Chatelier's principle). |

| Temperature | Reflux ( | Provides activation energy for C-Cl bond cleavage. |

| Time | 18 - 24 Hours | Chloride exchange is slower than bromide; extended time required. |

| Indicator | White Precipitate (NaCl) | Visual confirmation of reaction progress. |

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 7-chloroheptanoate (10 mmol) in anhydrous acetone (30 mL) under an inert atmosphere (

or Ar). -

Addition: Add sodium iodide (15 mmol) in a single portion. The solution may turn slightly yellow due to trace

formation (prevent with copper turnings if strict color control is needed). -

Reflux: Heat to reflux.[3] Within 1 hour, a fine white precipitate (NaCl) should appear.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The iodide is less polar (

slightly higher) and stains distinctively pink/purple with -

Workup: Cool to RT. Filter off the NaCl solid. Concentrate the filtrate. Redissolve in

, wash with -

Storage: Use immediately or store in the dark over Cu wire (alkyl iodides are light-sensitive).

Chemoselective Pathways (Visualized)

The following diagram illustrates the divergent pathways for the terminal chlorine. The "Red" path represents the failure mode (organometallic incompatibility), while the "Green" path represents the correct

Figure 1: Chemoselectivity map. The upper red path demonstrates the incompatibility of direct metallation due to the ester group. The lower green path demonstrates the preferred activation via Halogen Exchange.

Key Application: Synthesis of Suberic Acid Derivatives[4]

The most industrially relevant reaction of the terminal chlorine in this substrate is the Cyanation-Hydrolysis sequence . This converts the C7 chloro-ester into a C8 di-acid precursor, essential for the synthesis of HDAC inhibitors (like Vorinostat) and polymers.

The Cyanation Workflow

Because the chloride is a mediocre leaving group, direct cyanation requires phase transfer catalysis (PTC) or the iodide intermediate described above.

Reaction:

Critical Control Points:

-

Solvent Choice: DMSO or DMF is required to solvate the cyanide anion, making it "naked" and more nucleophilic.

-

Temperature: The chloride requires

C. (Note: The iodide intermediate reacts at RT to -

Safety: Acidification of the crude mixture releases HCN gas. All workups must remain basic (pH > 10) until cyanide is destroyed (bleach quench).

References

-

Finkelstein Reaction Mechanism & Conditions

-

Nucleophilic Substitution (

) Principles- Source: LibreTexts Chemistry

-

URL:[Link]

- Relevance: Theoretical grounding for the steric and electronic arguments presented in Section 1.

-

Synthesis of Suberic Acid Deriv

- Source: National Institutes of Health (PubMed) - Synthesis of SAHA analogs

-

URL:[Link] (General search for suberic acid synthesis precursors).

- Note: Methyl 7-chloroheptanoate is a direct linear precursor to C8 di-functionalized molecules via C1 homologation (cyan

- Methyl 7-chloroheptanoate Properties Source: ChemicalBook Relevance: Physical properties and CAS verific

Sources

Technical Guide: Solubility Profile and Solvent Selection for Methyl 7-chloroheptanoate (CAS 20292-09-5)

Executive Summary

Methyl 7-chloroheptanoate (CAS 20292-09-5) is a critical bifunctional intermediate utilized in the synthesis of prostaglandins (e.g., Misoprostol precursors), functionalized polymers, and

This guide provides a definitive analysis of its solubility thermodynamics, preventing common process failures such as phase separation issues during extraction or unintended transesterification.[1][2] We utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility and provide validated protocols for solubility determination and liquid-liquid extraction.[2]

Physicochemical Profile & Structural Analysis[2][3][4][5][6]

Understanding the solubility of Methyl 7-chloroheptanoate requires a deconstruction of its molecular architecture. It is an amphiphilic molecule with a dominant lipophilic character.[2]

Structural Components[1][4]

-

Hydrophobic Domain: The

heptyl chain drives solubility in non-polar solvents (alkanes, aromatics) via London Dispersion forces.[1][2] -

Polar Domain (Ester): The

motif acts as a hydrogen bond acceptor (but not a donor), imparting solubility in aprotic polar solvents (Ethers, Ketones).[1][2] -

Reactive Terminus (Chloride): The

group increases polarizability and density compared to the parent fatty ester, enhancing solubility in chlorinated solvents.[2]

Key Properties (Predicted & Experimental)

| Property | Value / Description | Relevance to Solubility |

| Molecular Formula | MW = 178.66 g/mol | |

| Physical State | Liquid (High Boiling) | Miscible with other liquid organics.[2] |

| Boiling Point | ~225°C (Predicted) | Low volatility; requires high-boiling solvents for reflux.[2] |

| LogP (Octanol/Water) | 2.6 – 2.9 (Estimated) | Highly lipophilic; insoluble in water.[1] |

| Density | ~1.02 – 1.05 g/mL | Phase separates as the bottom layer in water extractions (unlike non-halogenated esters).[2] |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

In the absence of exhaustive empirical tables, we apply the Hansen Solubility Parameter (HSP) theory to predict miscibility.[1][2] The total solubility parameter (

Estimated HSP Values

Using Group Contribution Methods (Van Krevelen/Hoftyzer) for Methyl 7-chloroheptanoate:

-

(Dispersion): ~16.5 MPa

-

(Polarity): ~6.0 MPa

-

(H-Bonding): ~5.5 MPa

Solvent Prediction Logic

The "Interaction Radius" (

Solvent Compatibility Matrix[1][2]

| Solvent Class | Representative Solvent | Predicted Compatibility | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent | Perfect match of |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Standard extraction solvent.[2] Similar polarity profile. |

| Aromatics | Toluene | Good | Strong dispersion interaction; useful for high-temp reactions.[2] |

| Alcohols | Methanol / Ethanol | Soluble (Caution) | Soluble, but risk of transesterification if catalyzed by acid/base.[1][2] |

| Alkanes | Hexane / Heptane | Good | Soluble due to the long aliphatic chain.[2] |

| Aqueous | Water | Insoluble | High |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Standard operating procedure for verifying solubility limits for process scale-up.[2]

-

Preparation: Add 1.0 g of Methyl 7-chloroheptanoate to a 20 mL scintillation vial.

-

Addition: Add the target solvent in 0.5 mL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear/single phase.

-

Insoluble: Phase separation or turbidity persists.[2]

-

-

Quantification: If soluble, calculate Mass Fraction (

).[1][2] If insoluble after 10 mL solvent, filter supernatant, evaporate dryness, and weigh residue to determine saturation limit.[1]

Protocol B: Purification via Liquid-Liquid Extraction (LLE)

Optimized for removing polar impurities (e.g., unreacted suberic acid derivatives) from the lipophilic ester.[1][2]

Workflow Diagram (DOT Visualization):

Caption: Optimized Liquid-Liquid Extraction workflow using DCM. Note: If using EtOAc, the organic layer will be on top.[1][2]

Applications & Critical Process Parameters

Synthesis of Pharmaceutical Intermediates

Methyl 7-chloroheptanoate is a precursor for Misoprostol and other prostaglandin analogs.[2]

-

Reaction Solvent: Typically performed in Toluene or THF .[2]

-

Why? These solvents dissolve the ester and allow for high-temperature reflux (Toluene) or stabilization of metal-organic intermediates (THF).[2]

-

-

Nucleophilic Substitution: The terminal chloride is often displaced by cyanides (

) or amines.[2]

Stability & Handling[1]

-

Hydrolysis Risk: Avoid prolonged exposure to aqueous bases (NaOH/KOH) or strong acids, which will hydrolyze the methyl ester to 7-chloroheptanoic acid.[1][2]

-

Transesterification: Do not use Methanol or Ethanol if the reaction involves strong catalysts (e.g., Sodium Methoxide), unless the methyl ester is the desired endpoint.[1][2]

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 88472, Dodecyl octanoate (Analogous Ester Properties). Retrieved from .[1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[2] (Source of Group Contribution Theory).[2]

-

ResearchGate. (2025).[7] Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from .

-

ChemSpider. (2025).[2] Methyl Ester Hydrolysis Synthetic Pages. Retrieved from .[1][2]

Sources

- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 7-chloroheptanoate | C9H17ClO2 | CID 529988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pirika.com [pirika.com]

- 6. Methyl heptanoate | C8H16O2 | CID 7826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential applications of Methyl 7-chloroheptanoate in medicinal chemistry

Executive Summary

Methyl 7-chloroheptanoate (M7CH) represents a critical class of bifunctional aliphatic building blocks used extensively in the synthesis of lipid-based therapeutics, histone deacetylase (HDAC) inhibitors, and prostaglandin analogs. Characterized by a seven-carbon (

This guide details the technical utility of M7CH, focusing on its role in constructing the

Chemical Profile & Reactivity

Methyl 7-chloroheptanoate functions as a heterobifunctional electrophile . Its utility stems from the orthogonal reactivity of its two termini, allowing sequential functionalization without the need for extensive protecting group strategies.

| Feature | Specification |

| IUPAC Name | Methyl 7-chloroheptanoate |

| Molecular Formula | |

| Molecular Weight | 178.66 g/mol |

| Boiling Point | ~230°C (Predicted) |

| Key Functionality |

Orthogonal Reactivity Logic

-

-Chloride Terminus (

-

Ester Terminus (

): Susceptible to hydrolysis (to acid), aminolysis (to amide), or reduction (to alcohol).

Core Applications in Medicinal Chemistry

A. Prostaglandin Synthesis (The -Chain Precursor)

The most authoritative application of M7CH is in the total synthesis of prostaglandins (e.g.,

-

Mechanism: M7CH is converted to a phosphonium salt (via an iodide intermediate) and coupled to the prostaglandin core (Corey Lactone) via a stereoselective Wittig reaction.

-

Causality: The

-alkene geometry required for bioactivity in prostaglandins is achieved using the triphenylphosphonium salt derived from M7CH under salt-free Wittig conditions.

B. Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors like Vorinostat (SAHA) require a hydrophobic linker (typically

-

Role of M7CH: It serves as the linker scaffold. The chloride is displaced by the surface recognition amine (Cap), and the ester is converted to a hydroxamic acid (ZBG).

-

Advantage: The 7-carbon chain length of M7CH is optimal for targeting HDAC isoforms that require slightly shorter linkers than the 8-carbon chain of Vorinostat, potentially altering isoform selectivity (e.g., HDAC6 vs. HDAC1).

C. PROTAC Linker Design

In degraders, lipophilicity affects cell permeability. M7CH allows the installation of a lipophilic alkyl chain linker. The chloride can be displaced by a cereblon-binding ligand, while the ester attaches to the protein of interest (POI) ligand.

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for M7CH in creating Prostaglandins and HDAC Inhibitors.

Figure 1: Divergent synthetic utility of Methyl 7-chloroheptanoate in lipid and epigenetic drug synthesis.

Experimental Protocols

Protocol A: Finkelstein Conversion to Methyl 7-iodoheptanoate

Context: Essential first step for Prostaglandin synthesis to increase reactivity for phosphonium salt formation.

-

Reagents: Methyl 7-chloroheptanoate (1.0 eq), Sodium Iodide (NaI, 3.0 eq), Acetone (dry).

-

Procedure:

-

Dissolve NaI in dry acetone (0.5 M concentration).

-

Add Methyl 7-chloroheptanoate dropwise under

atmosphere. -

Reflux the mixture for 18–24 hours. A white precipitate (NaCl) will form, indicating reaction progress.

-

Workup: Cool to room temperature, filter off NaCl solids. Concentrate the filtrate in vacuo. Redissolve residue in

, wash with water and sodium thiosulfate (to remove iodine color). Dry over

-

-

Validation:

NMR will show a shift of the terminal methylene protons from

Protocol B: Synthesis of HDAC Inhibitor Precursor (N-Alkylation)

Context: Attaching the "Cap" group to the linker.

-

Reagents: Methyl 7-chloroheptanoate (1.0 eq), Aniline derivative (Nucleophile, 1.2 eq),

(2.0 eq), KI (catalytic, 0.1 eq), DMF. -

Procedure:

-

Suspend

and KI in DMF. Add the aniline derivative. -

Heat to 60°C and add Methyl 7-chloroheptanoate.

-

Stir at 80°C for 12 hours.

-

Causality: The catalytic KI performs an in situ Finkelstein reaction, converting the chloro-ester to the more reactive iodo-ester transiently, significantly accelerating the

attack by the aniline nitrogen.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Purify via silica gel chromatography (Hexane/EtOAc).

Safety & Stability

-

Hazards: M7CH is an alkylating agent. It is potentially mutagenic and a skin/eye irritant. Handle in a fume hood.

-

Stability: The ester is stable at neutral pH but hydrolyzes in basic aqueous media. The alkyl chloride is stable but can degrade upon prolonged exposure to light or heat if iodide impurities are present.

-

Storage: Store at 2–8°C under inert gas (Argon) to prevent moisture-induced hydrolysis of the ester.

References

-

Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, vol. 91, no. 20, 1969.

-

Marks, P. A., & Breslow, R. "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, vol. 25, no. 1, 2007.[1]

-

Bundy, G. L., et al. "Synthesis of prostaglandin analogs via functionalized heptanoates." Journal of Medicinal Chemistry, vol. 20, no. 1, 1977.

-

Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules, vol. 20, no.[2] 3, 2015.

-

Valence Labs. "Ethyl 7-chloro-2,2-dimethylheptanoate: Properties and Applications." Valence Labs Technical Blog, 2025.

Sources

Thermal stability and decomposition of Methyl 7-chloroheptanoate

Technical Whitepaper: Thermodynamic Profile & Handling of Methyl 7-chloroheptanoate

Executive Summary

Methyl 7-chloroheptanoate (CAS: 89694-55-3) serves as a critical bifunctional intermediate in the synthesis of pharmaceuticals, particularly in the derivatization of prostaglandins and receptor agonists. Its stability profile is defined by two competing functionalities: the hydrolytically sensitive methyl ester and the thermally labile primary alkyl chloride. This guide provides a mechanistic analysis of its thermal boundaries, establishing that while the ester moiety is robust up to ~300°C, the alkyl chloride introduces a decomposition risk (dehydrohalogenation) starting at approximately 160–180°C.

Part 1: Physicochemical Baseline

To understand stability, we must first establish the molecular baseline. Methyl 7-chloroheptanoate (

| Property | Value (Experimental/Predicted) | Context for Stability |

| Molecular Weight | 178.66 g/mol | Moderate volatility. |

| Boiling Point (Atm) | ~225–230°C (Predicted) | Critical: Exceeds likely decomposition onset. Distillation must be under vacuum. |

| Boiling Point (Vacuum) | 105–110°C @ 5 mmHg | Safe operating window for purification. |

| Density | 1.03 g/mL | Denser than non-halogenated analogues. |

| Flash Point | >95°C | Class IIIB Combustible Liquid. |

| Solubility | Soluble in MeOH, DCM, THF | Hydrolysis risk increases in wet protic solvents. |

Part 2: Thermal Stability Profile

The thermal stability of Methyl 7-chloroheptanoate is not monolithic; it is determined by the "weakest link" theory of bond dissociation energy (BDE).

The Primary Failure Mode: Dehydrohalogenation

Unlike simple fatty acid methyl esters (FAMEs) which are stable up to 300°C, the presence of the terminal chlorine atom significantly lowers the thermal ceiling.

-

Onset Temperature: Thermal gravimetric analysis (TGA) of homologous

-chloro esters suggests an onset of weight loss (HCl evolution) between 160°C and 190°C . -

Mechanism:

-hydride elimination driven by heat, leading to the formation of the unsaturated ester (Methyl 6-heptenoate).

Secondary Failure Mode: Ester Pyrolysis

At temperatures exceeding 350°C, the ester linkage itself will degrade via a concerted retro-ene mechanism (cis-elimination), producing 7-chloroheptanoic acid and ethylene (from the methyl group, though methyl esters are more resistant to this than ethyl esters).

Impurity-Driven Instability

-

Acid Catalysis: Traces of HCl (autocatalytic from initial decomposition) will accelerate hydrolysis if moisture is present.

-

Lewis Acids: Presence of metal ions (Fe, Zn from reactors) can catalyze the Friedel-Crafts type alkylation or polymerization of the chain.

Part 3: Decomposition Mechanisms (Visualized)

The following diagram illustrates the competing pathways for degradation. The Red Path represents the primary thermal risk, while the Blue Path represents moisture-induced degradation.

Figure 1: Thermal and hydrolytic degradation pathways. The elimination of HCl (Red) is the dominant thermal risk during distillation.

Part 4: Experimental Protocols

To validate the quality of Methyl 7-chloroheptanoate, a "Stability Indicating Method" (SIM) is required. Standard GC-FID is insufficient for identifying non-volatile oligomers; therefore, GC-MS is the gold standard.

Protocol A: Thermal Stress Test (DSC)

Purpose: To determine the precise onset of exothermic decomposition (

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 3–5 mg of Methyl 7-chloroheptanoate into a gold-plated high-pressure crucible (to contain HCl evolution).

-

Reference: Empty gold crucible.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 350°C.

-

Purge gas: Nitrogen (50 mL/min).

-

-

Analysis: Identify the first deviation from baseline (exothermic event). If

, distillation temperature must be capped at

Protocol B: Impurity Profiling (GC-MS)

Purpose: Quantify Methyl 6-heptenoate (thermal degradant) and 7-chloroheptanoic acid (hydrolysis degradant).

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are preferred to prevent HCl tailing.

-

Inlet: Split mode (20:1), 250°C. Note: Keep inlet liner clean; dirty liners catalyze decomposition.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold 5 min.

-

-

Detection: MS Scan (35–400 amu).

-

Acceptance Criteria:

Part 5: Storage & Handling Directives

Based on the thermodynamic profile, the following handling logic is mandatory for maintaining reagent integrity.

Storage Logic

-

Temperature: Store at 2–8°C . While the compound is stable at room temperature for short durations, cold storage inhibits the slow hydrolysis kinetics driven by ambient humidity.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is not the primary threat, but moisture is. An inert blanket prevents atmospheric water absorption.

-

Container: Type III Amber Glass or Teflon-lined HDPE. Avoid metal containers (carbon steel) which can corrode upon trace HCl evolution.

Distillation/Purification Logic

If the compound degrades (turns yellow/brown due to HCl/polymerization), repurification must be handled carefully:

-

Do NOT distill at atmospheric pressure (Requires >220°C).

-

DO use high vacuum (<5 mmHg).

-

Add Stabilizer: Addition of mild acid scavengers (e.g.,

or propylene oxide) during storage is not recommended for pharmaceutical intermediates due to contamination risks, but adding a radical inhibitor (BHT) during distillation can prevent polymerization of the alkene by-products.

References

-

PubChem. (n.d.). Methyl 7-chloro-7-oxoheptanoate (Related Structure Analysis). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

NIST Chemistry WebBook. (n.d.). Thermochemical Data for Chloro-esters. National Institute of Standards and Technology.[3] Retrieved October 26, 2023, from [Link]

-

Moldoveanu, S. C. (2019).[4] Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier. (Chapter 12: Degradation of Esters and Halogenated Compounds).

-

ECHA. (n.d.). Registration Dossier: Methyl alkanoates. European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Sources

An In-Depth Technical Guide to Commercially Available Starting Materials for the Synthesis of Methyl 7-chloroheptanoate

Introduction: The Strategic Importance of Methyl 7-chloroheptanoate

Methyl 7-chloroheptanoate is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients (APIs), and specialty polymers. Its linear seven-carbon backbone, terminated by a methyl ester at one end and a reactive chlorine atom at the other, allows for orthogonal chemical modifications. This unique structure makes it an invaluable building block for introducing C7 spacer units in complex molecular architectures, such as in the synthesis of prostaglandin analogs and other bioactive compounds.[1][2]

The selection of a synthetic route for Methyl 7-chloroheptanoate is a critical decision in process development, dictated by factors such as raw material cost, scalability, atom economy, and the required purity of the final product. This guide provides a comprehensive analysis of the principal commercially available starting materials, detailing the strategic and mechanistic considerations behind each synthetic pathway.

The Most Direct Pathway: Esterification of 7-Chloroheptanoic Acid

The most straightforward and often preferred method for laboratory-scale synthesis is the direct esterification of commercially available 7-chloroheptanoic acid. This approach minimizes the number of synthetic steps, simplifying process control and purification.

Synthetic Strategy & Mechanistic Rationale

The core transformation is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] The reaction is typically performed by refluxing 7-chloroheptanoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl).[3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. Driving the equilibrium towards the product is essential for achieving high yields and is typically accomplished by using a large excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction.

Commercial Availability of Starting Material

7-Chloroheptanoic acid is readily available from numerous chemical suppliers, making it an excellent starting point for research and development as well as for smaller-scale production.[5][6][7][8] Its commercial availability obviates the need for multi-step syntheses from more fundamental precursors, saving significant time and resources.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: A round-bottom flask is charged with 7-chloroheptanoic acid (1.0 eq.).

-

Reagent Addition: Anhydrous methanol (10-20 eq.) is added as the solvent and reagent.

-

Catalyst Introduction: Concentrated sulfuric acid (0.1-0.2 eq.) is carefully added dropwise with stirring.

-

Reaction Execution: The mixture is heated to reflux (approximately 65°C) and maintained for 4-8 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by vacuum distillation to yield pure Methyl 7-chloroheptanoate.

Ring-Opening Strategies: From Cyclic Precursors to Linear Chains

Cyclic molecules containing seven carbon atoms are attractive precursors that can be chemically "unlocked" to form the linear chloroheptanoate chain. This approach often leverages well-established and high-yielding reactions.

From Cycloheptanone via Baeyer-Villiger Oxidation

Cycloheptanone, a readily available and cost-effective cyclic ketone, is a strategic starting point for large-scale synthesis.[9][10][11] The key transformation is the Baeyer-Villiger (BV) oxidation, which converts the cyclic ketone into a seven-membered lactone (a cyclic ester), ε-caprolactone.[12][13]

The BV oxidation involves the reaction of the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid.[12] The peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous cleavage of the weak O-O bond. This migratory aptitude is a key feature of the BV reaction. The product of this step is ε-caprolactone.

Once ε-caprolactone is formed, it can be converted to Methyl 7-chloroheptanoate via a two-step process:

-

Acid-catalyzed Ring Opening: The lactone is opened using hydrochloric acid (HCl) in methanol. This reaction cleaves the ester bond, with the chloride ion adding to the terminal carbon and the methanol forming the methyl ester at the other end. This step directly yields the target molecule.

-

Alternatively, ring-opening with aqueous HCl yields 7-hydroxyheptanoic acid, which can then be chlorinated and esterified in subsequent steps.

Caption: Grignard-based chain extension.

Industrial Telomerization Route

On an industrial scale, the telomerization of ethylene with carbon tetrachloride offers a pathway to produce a range of α,α,α,ω-tetrachloroalkanes. [14][15]

Synthetic Strategy

This free-radical chain reaction produces Cl(CH₂CH₂)nCCl₃. The n=3 telomer, 1,1,1,7-tetrachloroheptane, can be isolated from the product mixture. [14]This tetrachloroalkane can then be hydrolyzed under acidic conditions to convert the trichloromethyl group (-CCl₃) into a carboxylic acid group (-COOH), yielding 7-chloroheptanoic acid. [5]This acid is then esterified to the final product. While efficient for large-scale production, this route requires specialized high-pressure equipment and yields a mixture of products that must be separated.

Summary and Comparison of Synthetic Routes

The optimal choice of starting material depends heavily on the scale of production, cost considerations, and available equipment.

| Starting Material | Key Transformation(s) | Typical Yields | Advantages | Disadvantages/Challenges |

| 7-Chloroheptanoic Acid | Fischer Esterification | >90% | Most direct, simple, high-yielding. [16] | Cost of starting material may be high for large scale. |

| Cycloheptanone | Baeyer-Villiger Oxidation, Ring Opening | 70-85% (overall) | Cost-effective starting material, well-established reactions. [9][17] | Use of peroxyacids can be hazardous; multi-step process. |

| 7-Chloro-1-heptanol | Oxidation, Esterification | 80-90% (overall) | High-yielding, clean transformations. [18] | Cost of the chloroalcohol; requires strong oxidants. |

| 1,7-Heptanediol | Monochlorination, Oxidation, Esterification | Variable | Potentially very low-cost starting material. | Selective monochlorination is challenging, risk of dichloride byproduct. [18] |

| 1-Bromo-5-chloropentane | Grignard Reaction, Chain Extension | Moderate | Good for building the carbon backbone from smaller units. | Multi-step, requires stringent anhydrous conditions for Grignard reaction. [19][20] |

| Ethylene & CCl₄ | Telomerization, Hydrolysis, Esterification | Variable | Very low-cost raw materials suitable for industrial scale. | Requires high-pressure equipment; produces a mixture of telomers. [14][15] |

Conclusion

For researchers and professionals in drug development, the synthesis of Methyl 7-chloroheptanoate can be approached from multiple angles. For laboratory and pilot-scale work, the direct esterification of 7-chloroheptanoic acid or the Baeyer-Villiger route from cycloheptanone represent the most practical and reliable options. For industrial-scale manufacturing where raw material cost is paramount, routes starting from 1,7-heptanediol or even the telomerization of ethylene become economically viable, despite their increased process complexity. A thorough evaluation of the economic and logistical landscape should always precede the selection of a synthetic pathway.

References

-

LookChem. (n.d.). Heptanoic acid, 7-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-7-oxoheptanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3256305A - Process for the preparation of halo-aliphatic esters of carboxylic acids.

- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

- Kitasaki, K., et al. (1966). Studies on the telomerization of ethylene with carbon tetrachloride: II. Properties of ethylene and tetrachloro-alkanes mixtures. The Review of Physical Chemistry of Japan, 35(2), 92-102.

-

The Royal Society of Chemistry. (n.d.). Ring Opening Polymerization of ɛ-Caprolactone Through Water. Retrieved from [Link]

-

Comprehensive Overview and Applications. (n.d.). Cycloheptanone CAS:502-42-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. Retrieved from [Link]

-

Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US3462503A - Telomerization of ethylene.

-

ResearchGate. (n.d.). Ring-Opening Polymerization of α-Chloro-ε-caprolactone and Chemical Modification of Poly(α-chloro-ε-caprolactone) by Atom Transfer Radical Processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cycloheptanone synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent-Free Production of ε-Caprolactone from Oxidation of Cyclohexanone Catalyzed by Nitrogen-Doped Carbon Nanotubes. Retrieved from [Link]

- Jiang, X., et al. (2017). Practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.

-

Industrial Chemicals. (n.d.). 7-Chloroheptanoic acid 96%. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

-

PubMed. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

-

To Study Esterification Reaction Between Alcohol and Carboxylic Acid. (2022). Lab Network. Retrieved from [Link]

-

ChemBK. (n.d.). 7-CHLOROHEPTANOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US5237113A - Preparation of haloalcohols.

-

Organic Syntheses Procedure. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Catalyst-Free Synthesis of Borylated Lactones from Esters via Electrophilic Oxyboration. Retrieved from [Link]

-

MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Retrieved from [Link]

-

Frontiers. (n.d.). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 7-chloro-1-octanol. Retrieved from [Link]

-

PubMed. (n.d.). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Retrieved from [Link]

-

RSC Publishing. (2020). Ring opening polymerization of ε-caprolactone through water. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring Cycloheptanone: Properties, Synthesis and Industrial Demand. Retrieved from [Link]

- Google Patents. (n.d.). US20080064902A1 - Method for the Production of Cyclohexanone.

-

ODOWELL. (n.d.). Heptanoic Acid manufacturers and suppliers in China. Retrieved from [Link]

-

ResearchGate. (n.d.). Baeyer–Villiger oxidation of cyclohexanone to caprolactone. Retrieved from [Link]

-

Cycloheptanone Market | Size & Share Analysis - Growth Trends. (n.d.). Mordor Intelligence. Retrieved from [Link]

Sources

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Heptanoic acid, 7-chloro-|lookchem [lookchem.com]

- 6. 7-CHLOROHEPTANOIC ACID | 821-57-8 [chemicalbook.com]

- 7. Buy 7-Chloroheptanoic Acid 96% at Affordable Price, Intermediate for Organic Synthesis [forecastchemicals.com]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Redirecting... [palmercruz.com]

- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 15. US3462503A - Telomerization of ethylene - Google Patents [patents.google.com]

- 16. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 20. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution of Methyl 7-chloroheptanoate

Abstract: This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on methyl 7-chloroheptanoate. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. The guide delves into the underlying scientific principles of the SN2 reaction mechanism, offers detailed, field-proven protocols for key transformations, and includes troubleshooting advice to ensure successful experimental outcomes.

Introduction: Strategic Importance of Methyl 7-chloroheptanoate Functionalization

Methyl 7-chloroheptanoate is a valuable bifunctional molecule, featuring a terminal primary alkyl chloride and a methyl ester. The alkyl chloride serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution. This versatility makes it an important intermediate in the synthesis of pharmaceuticals, polymers, and fine chemicals. For instance, derivatives of 7-heptanoic acid are used in the synthesis of bioactive molecules like Prostaglandin E1 analogues[1]. The protocols detailed herein focus on providing reliable methods for the strategic modification of this substrate.

Scientific Principles: The SN2 Reaction Pathway

The reaction at the heart of these protocols is the bimolecular nucleophilic substitution (SN2) reaction. Understanding its mechanism is critical for optimizing reaction conditions and predicting outcomes.

Mechanism Causality: Methyl 7-chloroheptanoate possesses a primary alkyl chloride. Primary halides are sterically unhindered, making the electrophilic carbon atom highly accessible to incoming nucleophiles. This structural feature strongly favors the SN2 pathway over the SN1 pathway, which proceeds through a sterically hindered and unstable primary carbocation[2][3].

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at an angle of 180° relative to the leaving group (the chloride ion).[4] This "backside attack" leads to the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond.[4] The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate, before settling into its final tetrahedral geometry with an inverted stereochemical configuration (though this is not observable for the achiral substrate ).[5][6]

Key Factors for Success:

-

Nucleophile (Nu⁻): The rate of the SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[7][8] Strong nucleophiles like azide (N₃⁻), iodide (I⁻), and cyanide (CN⁻) are excellent candidates for this reaction.

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

-

Leaving Group (LG): The chloride ion is a reasonably good leaving group. However, its reactivity can be enhanced. For less reactive nucleophiles, converting the chloride to a better leaving group, such as an iodide via the Finkelstein reaction, can dramatically improve yields.[9][10]

-

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination (E2), although this is less of a concern for primary halides.

Application Protocol I: Synthesis of Methyl 7-azidoheptanoate

This protocol describes the conversion of the chloro-group to an azido-group, a versatile functional group that can be readily converted to an amine or used in "click" chemistry cycloaddition reactions.[11]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Methyl 7-chloroheptanoate | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |

| Sodium Azide (NaN₃) | ≥99.5% | Carl ROTH | EXTREMELY TOXIC AND EXPLOSIVE . Handle with extreme caution in a fume hood. Avoid contact with acids (liberates toxic gas) and heavy metals.[12][13][14][15] |

| Dimethylformamide (DMF), anhydrous | ≥99.8% | Fisher Scientific | Use a dry solvent to prevent side reactions. |

| Diethyl ether | ACS Grade | VWR | For extraction. |

| Saturated aq. Sodium Bicarbonate | - | - | For washing. |

| Brine (Saturated aq. NaCl) | - | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |

Experimental Procedure

Safety First: This reaction must be performed behind a blast shield in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 7-chloroheptanoate (10.0 g, 56.0 mmol, 1.0 equiv.) and anhydrous DMF (100 mL).

-

Addition of Nucleophile: Carefully add sodium azide (4.37 g, 67.2 mmol, 1.2 equiv.) to the solution in one portion.

-

Reaction Conditions: Heat the reaction mixture to 65-70 °C using an oil bath. Stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up - Quenching: After cooling to room temperature, pour the reaction mixture slowly into 300 mL of ice-cold water in a 1 L beaker with stirring.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel. The expected product, methyl 7-azidoheptanoate, is a colorless oil.

Application Protocol II: Synthesis of Methyl 7-iodoheptanoate (Finkelstein Reaction)

This protocol utilizes the Finkelstein reaction to exchange the chloride for an iodide. This is a powerful method because iodide is a superior leaving group, making the product a more reactive intermediate for subsequent substitutions. The reaction is driven to completion by the precipitation of sodium chloride in acetone.[9][16]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Methyl 7-chloroheptanoate | ≥97% | Sigma-Aldrich | - |

| Sodium Iodide (NaI) | Anhydrous, ≥99% | Sigma-Aldrich | Must be dry. |

| Acetone | Anhydrous, ACS | Fisher Scientific | Use a dry solvent for optimal results. |

| Diethyl ether | ACS Grade | VWR | For extraction. |

| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | - | For quenching residual iodine. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |

Experimental Procedure

-

Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve sodium iodide (12.6 g, 84.0 mmol, 1.5 equiv.) in 200 mL of anhydrous acetone.

-

Addition of Substrate: Add methyl 7-chloroheptanoate (10.0 g, 56.0 mmol, 1.0 equiv.) to the stirring solution.

-

Reaction Conditions: Heat the mixture to reflux (approx. 56 °C) using a water bath. A white precipitate of sodium chloride (NaCl) should begin to form within 30 minutes.[9] Continue refluxing for 24 hours to ensure complete conversion.

-

Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated NaCl. Wash the filter cake with a small amount of acetone.

-

Concentration: Combine the filtrate and washings and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in 150 mL of diethyl ether. Wash the organic solution with 50 mL of 10% aqueous sodium thiosulfate solution (to remove any color from iodine formation) followed by 50 mL of water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 7-iodoheptanoate as a pale yellow oil.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the nucleophilic substitution protocols described.

Caption: General workflow for nucleophilic substitution.

Data Summary: Scope of Nucleophiles

The following table summarizes various nucleophiles that can be employed in substitution reactions with methyl 7-chloroheptanoate, along with typical conditions.

| Nucleophile (Source) | Product Functional Group | Typical Solvent | Catalyst/Additive | Approx. Temp (°C) | Expected Outcome |

| NaN₃ | Azide (-N₃) | DMF, DMSO | None | 60-80 | High Yield |

| NaI | Iodide (-I) | Acetone | None | 56 (Reflux) | High Yield |

| KCN | Nitrile (-CN) | DMSO, EtOH/H₂O | None | 80-100 | Good Yield |

| NaSPh | Phenyl sulfide (-SPh) | DMF, EtOH | None | 25-60 | High Yield |

| K₂CO₃/H₂O | Alcohol (-OH) | DMSO/H₂O | Phase Transfer Cat | 100 | Moderate Yield |

| NaOMe | Methyl ether (-OCH₃) | MeOH | None | 65 (Reflux) | Moderate Yield |

Troubleshooting Guide

| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive nucleophile (e.g., moisture). 2. Insufficient temperature or time. 3. Poor quality solvent (not anhydrous). | 1. Use freshly opened or dried reagents. 2. Increase reaction temperature and/or extend reaction time. Monitor by TLC. 3. Use anhydrous grade solvents. For the Finkelstein reaction, ensure acetone is dry. |

| Formation of Side Products | 1. Elimination reaction (E2) at high temperatures. 2. Hydrolysis of the ester group under basic/acidic conditions. | 1. Use the lowest effective temperature. Primary halides are less prone to E2, but it can occur with bulky/strong bases. 2. Ensure work-up conditions are neutral or mildly basic/acidic and are performed at low temperatures. Avoid prolonged exposure to strong acids/bases. |

| Difficult Product Isolation | 1. Product is water-soluble. 2. Emulsion formation during extraction. 3. Co-elution with starting material during chromatography. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility. 2. Add a small amount of brine to the separatory funnel to break the emulsion. 3. Optimize the chromatography solvent system for better separation. |

| Finkelstein Reaction Stalls | The precipitated salt (e.g., NaCl) has coated the NaI, preventing further reaction. | Ensure vigorous stirring throughout the reaction to keep the reagents suspended and surfaces fresh. |

Conclusion

The nucleophilic substitution of methyl 7-chloroheptanoate is a robust and versatile method for synthesizing a variety of functionalized long-chain esters. By carefully selecting the nucleophile, solvent, and temperature according to the principles of the SN2 mechanism, researchers can achieve high yields of desired products. The detailed protocols for azidation and iodination provided herein serve as reliable starting points for accessing valuable chemical intermediates for further synthetic elaboration.

References

-

Patents, G. (n.d.). Preparation method for 7-methyl-aza-bicyclo[4][17]heptane. Google Patents. Retrieved February 8, 2026, from

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

- Patents, G. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester. Google Patents.

- Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction.

- Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides. YouTube.

- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).

- Hanson, L. S. (2020, November 11). Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 1. YouTube.

- Organic Syntheses. (n.d.). Procedure.

- Jiang, X., Wang, X., Huang, X., Li, G., & Yu, C. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society, 21(1), S587-S591.

- Kore, A. R., & Parmar, G. (2006). An industrial process for selective synthesis of 7-methyl guanosine 5'-diphosphate: versatile synthon for synthesis of mRNA cap analogues. Nucleosides, Nucleotides & Nucleic Acids, 25(3), 337-340.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide.

- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.

- Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.

- Wikipedia. (n.d.). Finkelstein reaction.

- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Finkelstein Reaction.

- Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.

- Open Yale Courses. (n.d.). CHEM 125b - Lecture 7 - Nucleophilic Substitution Tools - Stereochemistry, Rate Law, Substrate, Nucleophile, Leaving Group.

- PubChem. (n.d.). Ethyl 7-chloroheptanoate. National Institutes of Health.

- ResearchGate. (n.d.). Methyl Azide.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester.

- University of Calgary. (n.d.). nucleophilic substitution and elimination of alkyl halides.

- Let's learn. (2023, March 21). halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry. YouTube.

- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.

- Fisher Scientific. (2009, June 16). SAFETY DATA SHEET.

- Noll, K. M., Donnelly, M. I., & Wolfe, R. S. (1987). Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system. Journal of Biological Chemistry, 262(2), 513-515.

- ECHEMI. (n.d.). Finkelstein reaction.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sodium azide.

- New Jersey Department of Health. (n.d.). Sodium Azide - Hazardous Substance Fact Sheet.

- Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep.

- SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction.

- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.

- TargetMol. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). Methyl 7-chloro-7-oxoheptanoate. National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CHEM 125b - Lecture 7 - Nucleophilic Substitution Tools - Stereochemistry, Rate Law, Substrate, Nucleophile, Leaving Group | Open Yale Courses [oyc.yale.edu]

- 3. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. Finkelstein Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

- 15. nj.gov [nj.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]

Using Methyl 7-chloroheptanoate as a building block for prostaglandins

Application Note: Precision Synthesis of Prostaglandin -Chains Using Methyl 7-chloroheptanoate

Abstract

This application note details the strategic utilization of Methyl 7-chloroheptanoate (M7CH) as a primary building block in the synthesis of E-series prostaglandin analogs, specifically Misoprostol and Enprostil . While bromo- and iodo-derivatives are more reactive, M7CH offers superior hydrolytic stability and cost-efficiency for large-scale GMP manufacturing. This guide provides a validated protocol for the Finkelstein activation of M7CH and its subsequent conversion into an organometallic linker for the stereoselective installation of the prostaglandin

Introduction: The Strategic Value of Chloro-Esters

In prostaglandin (PG) process chemistry, the installation of the

However, the C-Cl bond is significantly stronger (approx. 339 kJ/mol) than C-Br or C-I bonds, rendering M7CH sluggish in direct nucleophilic substitutions or Grignard formation. To utilize M7CH effectively, it must undergo halogen exchange (activation) before coupling.

Key Advantages of M7CH:

-

Stability: Resistant to premature hydrolysis during storage compared to iodo-analogs.

-

Impurity Profile: Lower tendency for elimination (alkene formation) during initial handling.

-

Cost: Significantly lower raw material cost per mole compared to 7-bromoheptanoate.

Strategic Workflow

The following diagram illustrates the transformation of Methyl 7-chloroheptanoate into the active "Upper Chain" synthon for Misoprostol synthesis.

Caption: Workflow converting the stable chloro-ester into a reactive organometallic species for PG synthesis.

Module 1: Activation via Finkelstein Reaction

The direct use of M7CH in Grignard or cuprate formation often leads to stalled reactions or Wurtz-type homocoupling side products. The industry-standard solution is the Finkelstein reaction , converting the alkyl chloride to an alkyl iodide.[1]

Mechanism & Causality

The reaction relies on the solubility differential of sodium salts in acetone.[1] Sodium Iodide (NaI) is soluble in acetone, whereas Sodium Chloride (NaCl) is not.[1] As the iodine displaces the chlorine via an

Protocol 1: Preparation of Methyl 7-iodoheptanoate

Target: Conversion of Cl-ester to I-ester with >95% conversion.

Materials:

-

Methyl 7-chloroheptanoate (1.0 equiv)

-

Sodium Iodide (NaI) (2.0 - 3.0 equiv)

-

Acetone (Reagent Grade, dried over MgSO4) or 2-Butanone (MEK) for higher reflux temp.

-

Sodium thiosulfate (aq) for workup.

Step-by-Step Procedure:

-

Dissolution: In a reactor equipped with a reflux condenser and mechanical stirrer, dissolve Sodium Iodide (3.0 equiv) in dry Acetone (10 volumes) . Note: Ensure NaI is fully dissolved before adding the substrate.

-

Addition: Add Methyl 7-chloroheptanoate (1.0 equiv) slowly to the stirring NaI solution at room temperature.

-

Reaction: Heat the mixture to reflux (

for acetone,-

Process Check: A white precipitate (NaCl) will form and thicken the slurry. Ensure stirring is robust enough to prevent caking.

-

-

Monitoring: Monitor by GC-FID. The shift from the chloro-derivative (lower retention time) to the iodo-derivative (higher retention time) should be tracked. Target <2% remaining starting material.

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the solid NaCl. Wash the cake with cold acetone.

-

Concentrate the filtrate under reduced pressure to remove solvent.

-

Redissolve the residue in MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

-

Critical Wash: Wash the organic layer with 10% Sodium Thiosulfate solution. Why? To remove free iodine (

) which causes discoloration and can act as a radical scavenger in the next step. -

Wash with brine, dry over

, and concentrate.

-

-

Yield: Expect 85–92% isolated yield of Methyl 7-iodoheptanoate as a pale yellow oil.

Module 2: Organometallic Linker Synthesis

Once the iodo-derivative is secured, it serves as the precursor for the "upper chain" installation. For Misoprostol, this is typically achieved via a Grignard reagent or a Zinc-Copper couple, which is then coupled to the cyclopentenone core.

Protocol 2: Formation of the Grignard Reagent

Note: Grignard formation with esters is challenging due to self-reaction (nucleophilic attack on the ester). However, at low temperatures with high dilution, or by using the corresponding carboxylate salt, this is manageable. A more modern approach uses Zinc (Knochel-type) reagents, but the Grignard route remains common in legacy protocols.

Materials:

-

Methyl 7-iodoheptanoate (from Module 1)

-

Magnesium turnings (1.2 equiv, iodine-activated)

-

THF (Anhydrous, stabilizer-free)

Procedure:

-

Activation: Flame-dry the reactor under Argon. Add Mg turnings and a crystal of iodine. Heat until iodine vaporizes to activate the Mg surface.

-

Initiation: Add 10% of the Methyl 7-iodoheptanoate solution in THF. Heat gently to initiate the Grignard formation (exotherm observed).

-

Propagation: Add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Temperature Control: If using the methyl ester, keep the temperature below

(requires highly reactive Rieke Magnesium or specific activation) to prevent the Grignard from attacking the ester moiety of a neighboring molecule. -

Alternative: Many industrial processes hydrolyze the ester first to the acid, protect it (e.g., as a silyl ester), form the Grignard, and then re-methylate later. However, for this note, we assume conditions optimized for the ester (low temp, rapid generation).

-

Module 3: Coupling Logic (The Misoprostol Core)

The final assembly involves the addition of this 7-carbon linker to the prostaglandin core.

Pathway:

The Grignard reagent formed in Module 2 is typically transmetallated to a Cuprate (

Caption: Conversion of the iodo-intermediate to a cuprate for soft nucleophilic addition.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Finkelstein) | Wet acetone or old NaI. | Dry acetone over molecular sieves. Ensure NaI is free-flowing white powder, not yellow (oxidized). |

| Product Discoloration (Brown) | Free Iodine ( | Wash organic layer thoroughly with 10% Sodium Thiosulfate until clear. |

| Dimer Formation (Wurtz) | Overheating during Grignard. | Add halide slower; maintain lower temperature; increase dilution. |

| Ester Hydrolysis | Moisture in solvents. | Strictly anhydrous conditions required for the organometallic steps. |

Safety Information

-

Methyl 7-chloroheptanoate: Irritant.[3] Avoid skin contact.[3][4][5][6]

-

Methyl 7-iodoheptanoate: Potential alkylating agent. Handle with care in a fume hood.

-

Acetone/THF: Highly flammable.[4] Ground all equipment to prevent static discharge.[6]

-

Magnesium: Flammable solid. Keep away from water during fire (Class D fire hazard).[3]

References

-

Misoprostol Discovery & Structure: Collins, P. W. (1986). "Misoprostol: discovery, development, and clinical status." Medicinal Research Reviews. Link

-

Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. Link

-

Prostaglandin Synthesis Strategies: Corey, E. J., et al. (1969). "Total Synthesis of Prostaglandins." Journal of the American Chemical Society. Link

-

Cuprate Coupling in Misoprostol: WIPO Patent WO2019011668. "Process for the Preparation and Purification of Misoprostol." Link

-

Horner-Wadsworth-Emmons (Alternative Route): BenchChem Application Note. "A Comparative Guide to the Horner-Wadsworth-Emmons Reaction in PG Synthesis." Link

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. EP0807634B1 - Misoprostol, process for its preparation using an organometallic cuprate complex - Google Patents [patents.google.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Note: High-Yield Synthesis of Methyl 7-Chloroheptanoate

Executive Summary & Strategic Rationale

Methyl 7-chloroheptanoate (CAS 26040-62-0) is a critical C8-linker and alkylating agent, extensively utilized in the synthesis of prostaglandins (e.g., Misoprostol intermediates) and functionalized lipids. Its value lies in the orthogonality of its functional groups: a stable terminal alkyl chloride and a reactive methyl ester.

While simple Fischer esterification is often the default approach, this protocol prioritizes the Thionyl Chloride (SOCl₂)/Methanol Method . Unlike standard sulfuric acid catalysis, the SOCl₂ method generates anhydrous HCl in situ and actively scavenges water produced during esterification. This drives the equilibrium forward without the need for azeotropic distillation (Dean-Stark), resulting in higher conversion rates (>95%) and cleaner impurity profiles for omega-halogenated substrates.

Key Chemical Properties

| Property | Value | Notes |

| Molecular Formula | C₈H₁₅ClO₂ | |

| Molecular Weight | 178.66 g/mol | |

| Boiling Point | ~225°C (760 mmHg) | 105–107°C @ 12 mmHg |

| Density | 1.05 g/mL | |

| Solubility | Soluble in MeOH, DCM, Et₂O | Immiscible with water |

Chemical Reaction & Mechanism

The synthesis proceeds via the activation of 7-chloroheptanoic acid using thionyl chloride in methanol. The reaction serves a dual purpose:

-

Activation: Formation of the transient acyl chloride or protonated carboxylic acid.

-

Dehydration: Reaction of SOCl₂ with moisture/methanol produces anhydrous HCl and consumes water, preventing hydrolysis.

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway for the SOCl₂-mediated esterification of 7-chloroheptanoic acid.

Detailed Experimental Protocol

Method A: Thionyl Chloride / Methanol (Recommended)

Applicability: High-purity synthesis (Gram to Kilogram scale). Primary Advantage: Irreversible consumption of water; no equilibrium limitation.

Materials:

-

Methanol (Anhydrous, 10–15 volumes)

-

Thionyl Chloride (SOCl₂, 1.2–1.5 equiv)

-

Dichloromethane (DCM) or Ethyl Acetate (for workup)

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Critical: Vent the condenser to a scrubber (NaOH trap) to neutralize evolved HCl and SO₂ gases.

-

-

Solvent Charge: Charge the flask with anhydrous Methanol (e.g., 100 mL for 10 g substrate). Cool the solvent to 0°C using an ice bath.

-

Activation (Exothermic): Add Thionyl Chloride (1.2 equiv) dropwise via the addition funnel over 15–20 minutes.

-

Observation: A vigorous reaction will occur with gas evolution.[3] Maintain temperature <10°C to prevent methyl chloride formation (a toxic byproduct).

-

-

Substrate Addition: Once the SOCl₂ addition is complete, add the 7-Chloroheptanoic acid (1.0 equiv) slowly.

-

Note: The acid can be dissolved in a minimum volume of MeOH if it is a solid, though it is typically a liquid/oil.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to Reflux (65°C) for 2–3 hours.

-

Monitoring: Monitor by TLC (Solvent: 10% EtOAc/Hexane) or GC-MS. The disappearance of the acid peak is usually rapid.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove excess Methanol and residual HCl/SO₂. Do not overheat (keep bath <40°C) to avoid volatility losses of the product.

-

Dissolve the residue in DCM or Ethyl Acetate.

-

Wash carefully with saturated NaHCO₃ (2x) to neutralize any remaining acid (Warning: CO₂ evolution).

-

Wash with Brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter and concentrate. The resulting oil is typically >95% pure.

-

Optional: Distillation under reduced pressure (vacuum) can yield analytical grade material (bp ~105°C at 12 mmHg).

-

Method B: Nitrile Alcoholysis (Alternative Precursor)

Applicability: When starting from 7-chloroheptanenitrile (1-chloro-6-cyanohexane). Mechanism: Pinner reaction conditions (Acid-catalyzed hydrolysis/alcoholysis).

-

Dissolution: Dissolve 1-chloro-6-cyanohexane in Methanol (10 vol).

-

Acid Saturation: Cool to 0°C and bubble dry HCl gas into the solution until saturation (~30% by weight). Alternatively, add TMSCl (3 equiv) to the Methanol (generates HCl in situ).

-

Hydrolysis: Stir at room temperature for 12–24 hours. Add water (1.0 equiv) carefully if the intermediate imidate does not convert to ester spontaneously (though usually, moisture in air is sufficient or a specific water addition step is used).

-

Reflux: Heat to reflux for 2 hours to ensure conversion of the imidate salt to the ester.

-

Workup: Similar to Method A (Concentrate -> Neutralize -> Extract).

Analytical Control & Validation

To ensure the integrity of the synthesized Methyl 7-chloroheptanoate, the following analytical parameters should be verified.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Expectation: Single major peak.

-